molecular formula C21H17N3O4S B3626493 N-(4-{[4-(1,3-benzoxazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide

N-(4-{[4-(1,3-benzoxazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B3626493
M. Wt: 407.4 g/mol
InChI Key: FPYFOIKTNFYVTB-UHFFFAOYSA-N
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Description

N-(4-{[4-(1,3-benzoxazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a phenylsulfamoyl group, and an acetamide moiety

Properties

IUPAC Name

N-[4-[[4-(1,3-benzoxazol-2-yl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-14(25)22-16-10-12-18(13-11-16)29(26,27)24-17-8-6-15(7-9-17)21-23-19-4-2-3-5-20(19)28-21/h2-13,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYFOIKTNFYVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(1,3-benzoxazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring.

    Attachment of the Phenylsulfamoyl Group: The benzoxazole intermediate is then reacted with a sulfonyl chloride derivative in the presence of a base to introduce the phenylsulfamoyl group.

    Acetylation: Finally, the compound undergoes acetylation using acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(1,3-benzoxazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols.

Scientific Research Applications

N-(4-{[4-(1,3-benzoxazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-{[4-(1,3-benzoxazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring and phenylsulfamoyl group are crucial for its binding to target proteins, which can modulate various biological processes. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}sulfonyl)phenylacetamide
  • N-(4-{[4-(1,3-benzoxazol-2-yl)phenyl]sulfamoyl}phenyl)propionamide

Uniqueness

N-(4-{[4-(1,3-benzoxazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole ring is known for its stability and ability to participate in various chemical reactions, while the phenylsulfamoyl group enhances its solubility and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-{[4-(1,3-benzoxazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide
Reactant of Route 2
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N-(4-{[4-(1,3-benzoxazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide

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